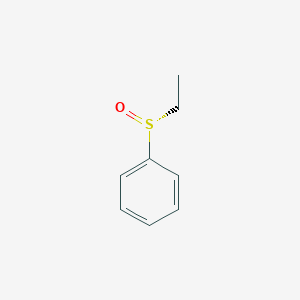

(R)-(Ethylsulfinyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

[(R)-ethylsulfinyl]benzene |

InChI |

InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/t10-/m1/s1 |

InChI Key |

DUVLJBQCIZCUMW-SNVBAGLBSA-N |

Isomeric SMILES |

CC[S@@](=O)C1=CC=CC=C1 |

Canonical SMILES |

CCS(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Properties of R Ethylsulfinyl Benzene

(R)-(Ethylsulfinyl)benzene, also known as (R)-ethyl phenyl sulfoxide (B87167), is a colorless to pale yellow oil. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| Chirality | (R) at the sulfur atom |

Reactivity and Reaction Mechanisms Involving R Ethylsulfinyl Benzene

Stereoselective Transformations Mediated by Chiral Sulfinyl Groups

The sulfinyl group's capacity for high asymmetric induction makes it invaluable in the synthesis of enantiomerically pure compounds. nih.gov It is frequently employed as a chiral auxiliary to guide the stereochemical outcome of reactions on adjacent prochiral centers. nih.gov

Enantiopure sulfinimines, derived from chiral sulfinamides like p-toluenesulfinamide or tert-butanesulfinamide, are exceptional electrophiles for the asymmetric synthesis of chiral amines and their derivatives. nih.govnih.gov The addition of nucleophiles to the carbon-nitrogen double bond of these imines proceeds with high diastereoselectivity, which is controlled by the chiral sulfinyl group. nih.gov This method is a cornerstone for creating chiral building blocks that can be converted into a variety of nitrogen-containing heterocycles, such as pyrrolidines and piperidines. nih.gov

The general approach involves the reaction of an enantiopure N-sulfinylimine with an organometallic reagent or an enolate. For example, the addition of α-metalated vinyl and dienyl sulfoxides to enantiopure N-sulfinimines has been shown to produce allylic amines with excellent yields and diastereomeric ratios, often up to 99:1. nih.gov Similarly, the addition of ketone enolates to sulfinimines, a key step in a Mannich-type reaction, can yield β-amino ketones as a single diastereomer. nih.gov The utility of this methodology has been demonstrated in the synthesis of various natural products, including nuphar alkaloids. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Diastereomeric Ratio (dr) | Ref |

| Enantiopure N-Sulfinylimine | α-Metalated Vinyl Sulfoxide (B87167) | Allylic Amine | up to 99:1 | nih.gov |

| (R)-(−)-N-(3-furylmethylene)-p-toluenesulfinamide | Potassium enolate of methyl ethyl ketone | β-Amino Ketone | Majorly single diastereomer | nih.gov |

The direct, organocatalyst-mediated addition of nucleophiles to imines has become a highly efficient method for C-C bond formation. nih.gov The development of stable precursors that generate imines in situ has further expanded the scope and applicability of these reactions. nih.gov

The conjugate addition of nucleophiles to α,β-unsaturated sulfoxides is a well-established method for asymmetric carbon-carbon bond formation. The chiral sulfinyl group effectively controls the facial selectivity of the nucleophilic attack on the β-carbon. Organocuprates are common nucleophiles in these reactions, adding to α,β-unsaturated sulfinyl imines in good yields and with high diastereoselectivity. researchgate.net This reactivity has been demonstrated for both α,β-unsaturated sulfinyl ketimines and aldimines. researchgate.net

The reduction of chiral N-sulfinyl imines is a critical method for the synthesis of enantiomerically pure amines. The stereochemical outcome of these reductions can often be controlled by the choice of the hydride reagent. researchgate.net A common substrate for these studies is N-tert-butanesulfinyl imine. researchgate.net

For many N-tert-butanesulfinyl imines, reduction with sodium borohydride (B1222165) (NaBH₄) in THF with a small amount of water provides one diastereomer of the corresponding sulfinamide in high yield and selectivity. researchgate.net By simply changing the reducing agent to a bulkier hydride, such as L-Selectride, the stereoselectivity can be reversed, affording the opposite product diastereomer, also in high yield and selectivity. researchgate.net This reversal is attributed to different transition state models. Metal hydrides like NaBH₄ are believed to coordinate with the oxygen atom of the sulfinyl group, leading to a closed, cyclic transition state. researchgate.net In contrast, the sterically hindered L-Selectride is less likely to coordinate and attacks the imine C=N bond through an open transition state, resulting in the opposite stereochemistry. researchgate.net

| N-Sulfinyl Imine | Hydride Reagent | Predominant Product Diastereomer | Proposed Transition State | Ref |

| N-tert-butanesulfinyl imine | NaBH₄ | (R,R) or (S,S) | Closed, cyclic | researchgate.net |

| N-tert-butanesulfinyl imine | L-Selectride | (S,R) or (R,S) | Open | researchgate.net |

Intramolecular reactions, where two reacting groups are part of the same molecule, often exhibit high reaction rates compared to their intermolecular counterparts due to favorable entropic factors. wikipedia.org This principle applies to intramolecular cyclizations involving sulfinyl-containing tethers. These reactions can lead to the formation of cyclic structures with high stereocontrol, dictated by the chiral sulfinyl group. The formation of 5- and 6-membered rings is particularly favored. wikipedia.org

Chiral sulfoxides can undergo substitution reactions directly at the sulfur atom. These reactions often proceed with a high degree of stereospecificity, typically with inversion of configuration, via a nucleophilic substitution mechanism. A key example is the conversion of enantiomerically pure sulfinates, which are esters of sulfinic acid, into sulfoxides. nih.govacs.org The reaction of a chiral sulfinate ester with an organometallic reagent, such as a Grignard or organolithium reagent, allows for the formation of a new carbon-sulfur bond and the creation of a chiral sulfoxide with a predictable absolute configuration at the sulfur center. acs.org This transformation is a cornerstone in the synthesis of a wide variety of chiral sulfoxides from a common chiral precursor. nih.gov

Mechanistic Investigations of Chiral Sulfoxide Reactions

Understanding the mechanisms of reactions involving chiral sulfoxides is crucial for the development of new and more efficient stereoselective transformations. whiterose.ac.uk Mechanistic studies often focus on elucidating reaction pathways and identifying the key factors that control stereoselectivity. whiterose.ac.ukresearchgate.net

The development of metal-catalyzed cross-coupling reactions for sp³-hybridized carbon centers has enabled the control of absolute configuration at newly formed stereocenters. proquest.com In this context, stereoconvergent cross-coupling reactions are particularly powerful, as they can transform a racemic mixture of a chiral electrophile into a single enantiomer of the product.

Nickel-catalyzed asymmetric cross-electrophile coupling reactions have emerged as a significant area of research. proquest.com Mechanistic investigations into these reactions are critical for understanding how stereoconvergence is achieved. In a typical stereoconvergent nickel-catalyzed coupling, a racemic alkyl electrophile reacts with another electrophile in the presence of a chiral nickel catalyst. The catalyst system is responsible for controlling the stereochemistry of the final product, regardless of the starting configuration of the alkyl electrophile. proquest.com These transformations build upon the knowledge gained from traditional cross-coupling reactions between an electrophile and a nucleophile. proquest.com The elucidation of these mechanisms is key to expanding the scope and utility of such reactions in asymmetric synthesis. princeton.edu

Identification and Role of Reaction Intermediates

A thorough search of scientific databases and chemical literature did not yield any studies that have identified or characterized reaction intermediates specifically in reactions involving (R)-(Ethylsulfinyl)benzene . Understanding the nature of intermediates, such as carbocations, carbanions, or radical species, is fundamental to elucidating reaction pathways. However, in the absence of experimental or computational data for this particular compound, any discussion on its reaction intermediates would be purely speculative and fall outside the scope of scientifically validated information.

Isotopic Labeling Studies in Mechanistic Analysis

Similarly, there is no available research that has employed isotopic labeling techniques to investigate the reaction mechanisms of This compound . Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, providing invaluable insights into bond-forming and bond-breaking steps, and helping to distinguish between different possible mechanistic pathways. The absence of such studies for This compound means that its reaction mechanisms have not been probed with this level of detail.

Applications of R Ethylsulfinyl Benzene in Asymmetric Synthesis

(R)-(Ethylsulfinyl)benzene as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to guide a subsequent reaction to produce a single enantiomer of the product. wikipedia.org The auxiliary is then removed and can often be recovered for reuse. wikipedia.org The sulfinyl group in this compound, with its stereogenic sulfur center, serves effectively in this capacity. acs.org

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. rsc.org When creating new stereocenters during these reactions, controlling the diastereoselectivity is crucial. This compound, when used as a chiral auxiliary, exerts significant control over the formation of new stereocenters. For instance, the chiral sulfinyl group can direct the approach of a nucleophile to an adjacent electrophilic center, such as a carbonyl or imine group. This is achieved by the steric bulk of the phenyl and ethyl groups on the sulfur atom, which creates a biased environment, favoring one trajectory of attack over the other.

A key strategy involves the deprotonation of a carbon atom alpha to the sulfoxide (B87167) to form a stabilized carbanion. This chiral nucleophile can then react with various electrophiles, such as aldehydes or alkyl halides, to form new carbon-carbon bonds with a high degree of diastereoselectivity. The stereochemical outcome is dictated by the configuration of the sulfur center in the auxiliary.

| Reaction Type | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| Aldol (B89426) Addition | Aldehydes | Often >90% | du.edu |

| Alkylation | Alkyl Halides | Variable, up to 86% | wikipedia.org |

| Michael Addition | α,β-Unsaturated Esters | High |

This table represents typical results found in the literature for reactions using chiral sulfinyl auxiliaries, demonstrating the high levels of diastereocontrol achievable.

The incorporation of fluorine into bioactive molecules can significantly enhance their metabolic stability and binding affinity. The enantioselective synthesis of fluorinated amines and amino acids is therefore an area of intense research. Chiral sulfinyl auxiliaries derived from this compound are instrumental in this context. The Ellman auxiliary, tert-butanesulfinamide, which shares the core chiral sulfinamide feature, is widely used for the synthesis of chiral amines. wikipedia.org

Similarly, by condensing this compound-related sulfinamides with fluorinated ketones or imines, a chiral sulfinylimine is formed. The subsequent reduction of this intermediate or the addition of a nucleophile is directed by the chiral sulfinyl group, leading to the formation of enantiomerically enriched fluorinated amines. After the key stereocenter-forming step, the sulfinyl auxiliary can be cleaved under acidic conditions. While direct examples using this compound are specific, the principle is well-established with analogous chiral sulfinamides. The synthesis of uncommon R-amino acids has also been achieved with high diastereomeric excess (69-86%) using chiral auxiliaries. wikipedia.org

The construction of complex organic molecules, particularly natural products and pharmaceuticals, often requires a sequence of highly stereoselective reactions. eurekalert.orglongdom.org Chiral sulfinyl compounds are pivotal in these multi-step syntheses. researchgate.netacs.org For example, the chiral diene sulfoxide derived from the thermal desulfonylation of a 3-phenylsulfinyl-3-sulfolene can undergo Diels-Alder reactions with excellent regio-, stereo-, and enantioselectivity. researchgate.net This provides a powerful method for constructing complex cyclic systems.

The reliability and predictability of the stereochemical control offered by the sulfinyl group allow for its use in the early stages of a synthesis to set a key stereocenter, which then directs the stereochemistry of subsequent transformations. This "chiral relay" strategy is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of molecules with multiple stereocenters.

This compound Derivatives as Chiral Ligands in Catalysis

In addition to their role as stoichiometric auxiliaries, derivatives of this compound are widely used as chiral ligands in transition metal-catalyzed asymmetric reactions. nih.govrsc.org In this approach, a small amount of a chiral catalyst, consisting of a metal center and a chiral ligand, can generate large quantities of an enantiomerically pure product. acs.org

Sulfinyl groups are excellent ligands for a variety of transition metals, including palladium, rhodium, and iridium. rsc.orgfigshare.com The sulfur atom can coordinate to the metal center, and when part of a bidentate or tridentate ligand, it creates a well-defined chiral environment around the metal. This chiral pocket then influences the binding of the reactants and the stereochemical course of the reaction.

A prominent class of such ligands are sulfinyl imines or sulfoxide-oxazolines (SOX ligands). rsc.orgfigshare.com For instance, palladium complexes of sulfinyl imine ligands have been shown to catalyze allylic alkylation reactions with high enantioselectivity (up to 94% ee). figshare.com Similarly, chiral sulfoxide-oxazoline ligands have been successfully employed in iridium-catalyzed asymmetric C-H amidation reactions. rsc.org The stereogenic sulfur center is often crucial for achieving high levels of enantiocontrol. rsc.org

| Metal | Ligand Type | Reaction | Enantiomeric Excess (e.e.) | Reference |

| Palladium (Pd) | Sulfinyl Imine | Allylic Alkylation | up to 94% | figshare.com |

| Palladium (Pd) | Phenylsulfoxide | Arylation | up to 86% (93:7 er) | rsc.org |

| Iridium (Ir) | Sulfoxide-Oxazoline | C-H Amidation | High | rsc.org |

| Copper (Cu) | 2-pyridyl N-phenyl dihydroimidazole | S-arylation | High | researchgate.net |

This table highlights the effectiveness of various transition metal complexes with chiral sulfinyl ligands in achieving high enantioselectivity in different asymmetric reactions.

The effectiveness of a chiral ligand in inducing enantioselectivity is highly dependent on its structure. acs.org The design of sulfinyl-containing ligands follows several key principles to maximize enantiocontrol. The rigidity of the ligand backbone is crucial for creating a well-defined and predictable chiral environment around the metal center. acs.org Bidentate and tridentate ligands, which form chelate rings with the metal, are often more effective than monodentate ligands. acs.org

Structure-activity relationship (SAR) studies are essential for optimizing ligand design. elsevier.comnih.govnih.gov These studies involve systematically modifying the substituents on the ligand and evaluating the effect on the reaction's yield and enantioselectivity. For sulfinyl ligands, key modifications include altering the steric and electronic properties of the groups attached to the sulfur atom (e.g., ethyl vs. tert-butyl) and the other coordinating groups within the ligand. rsc.org For example, X-ray studies of palladium complexes have shown a higher trans influence of a phenylsulfinyl group compared to a tert-butylsulfinyl group, which can affect the catalytic cycle and the stereochemical outcome. rsc.org Computational modeling is also increasingly used to understand ligand-substrate interactions and to rationally design more effective catalysts. nih.govnih.gov

Potential in Organocatalysis

While the predominant application of chiral sulfoxides in asymmetric synthesis is as ligands for transition metals, there is emerging research into their potential as true organocatalysts. In this capacity, the chiral sulfoxide moiety itself, without coordinating to a metal center, directs the stereochemical outcome of a reaction. One of the most promising areas for this application is as a neutral coordinate-organocatalyst (NCO).

Detailed research by Kobayashi and coworkers has demonstrated the efficacy of simple chiral sulfoxides as NCOs in the asymmetric allylation of N-acylhydrazones with allyltrichlorosilanes. nih.govacs.org These reactions proceed without any metal catalyst; the sulfoxide activates the allyltrichlorosilane (B85684) by coordinating to the silicon atom to form a hypervalent silicon intermediate. acs.orgacs.org This activation facilitates the subsequent stereospecific reaction with the electrophile.

In their study, a range of chiral aryl alkyl sulfoxides were investigated. While this compound was not the primary focus, the closely related (R)-methyl p-tolyl sulfoxide was shown to be an effective organocatalyst for this transformation. acs.org The research indicated that the steric and electronic properties of the substituents on the sulfur atom significantly influence the enantioselectivity of the reaction. For instance, bulkier groups on the sulfoxide tended to decrease the enantioselectivity. acs.org

The general reaction involves the N-acylhydrazone reacting with an allyltrichlorosilane in the presence of a stoichiometric amount of the chiral sulfoxide. The results demonstrate that high diastereo- and enantioselectivity can be achieved. acs.org

The substrate scope was explored, revealing that various aliphatic and aromatic N-acylhydrazones can be successfully employed, consistently yielding high enantioselectivity. acs.org Furthermore, the use of (Z)- and (E)-crotyltrichlorosilanes in place of allyltrichlorosilane proceeded with a high degree of stereospecificity, affording the corresponding anti- and syn-adducts with excellent diastereoselectivity and good to high enantioselectivity. acs.org

This work pioneers a significant application for simple chiral sulfoxides like this compound as standalone organocatalysts, moving beyond their traditional role as ligands. The findings open a new avenue for the development of metal-free, sulfoxide-catalyzed asymmetric carbon-carbon bond-forming reactions.

Table 4.3.1: Asymmetric Allylation of N-Acylhydrazones using (R)-Methyl p-Tolyl Sulfoxide as an Organocatalyst

| Entry | N-Acylhydrazone Substrate (R1) | N-Acylhydrazone Substrate (R2) | Yield (%) | ee (%) |

| 1 | Ph | H | 95 | 92 |

| 2 | 4-MeOC6H4 | H | 99 | 91 |

| 3 | 4-ClC6H4 | H | 93 | 92 |

| 4 | 2-Naphthyl | H | 94 | 91 |

| 5 | (CH3)2CH | H | 95 | 91 |

| 6 | c-C6H11 | H | 96 | 93 |

| 7 | Ph | CH3 | 95 | 91 |

Computational and Theoretical Studies of R Ethylsulfinyl Benzene

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of (R)-(Ethylsulfinyl)benzene. These calculations can predict molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy, providing a foundation for interpreting its chemical behavior.

Density Functional Theory (DFT) has become a primary computational tool for studying organosulfur compounds due to its favorable balance of accuracy and computational cost. DFT calculations are widely applied to investigate the geometry and electronic structure of chiral sulfoxides and to elucidate reaction mechanisms involving these species. rsc.orgacs.orgdiva-portal.org For this compound, DFT methods are used to optimize the molecular geometry, determining key parameters such as bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

DFT is also instrumental in studying reaction pathways. For instance, in the context of asymmetric synthesis, DFT computations can model the oxidation of the parent sulfide (B99878) to the sulfoxide (B87167), helping to understand the factors that control enantioselectivity. rsc.org Furthermore, DFT has been used to calculate the activation energies for reactions where chiral sulfoxides act as ligands, providing insight into the rate-determining steps of catalytic cycles. diva-portal.org Studies on related alkyl aryl sulfoxides have employed DFT to explore the geometry of key intermediates, such as sulfoxide radical cations, which are proposed in racemization processes. acs.org

The ethyl and phenyl groups attached to the stereogenic sulfinyl sulfur in this compound can rotate, leading to various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements, as the conformer population can significantly influence the molecule's physical properties and reactivity.

Computational studies on alkyl sulfoxides have shown that only a few stable conformers typically exist due to steric and electronic interactions. umich.edu For aryl sulfoxides, computational models, often incorporating implicit solvent models like the Polarizable Continuum Model (PCM), are crucial for accurately predicting the conformer population in solution. researchgate.net The relative energies of different conformers, such as those arising from rotation around the C-S and S-C bonds, can be calculated to determine their thermodynamic stability and predict the most likely structures to participate in chemical reactions. This predictive capability is essential for understanding stereochemical outcomes.

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Conformer A | 60° | 0.00 | 75.5 |

| Conformer B | 180° | 1.50 | 19.8 |

| Conformer C | -60° | 2.50 | 4.7 |

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful concept for predicting chemical behavior. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the sulfur and oxygen atoms and the phenyl ring, while the LUMO would involve antibonding orbitals associated with the sulfinyl group and the aromatic system.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the MEP map would show a region of high negative potential around the sulfinyl oxygen atom, indicating its nucleophilic character. The sulfur atom and the hydrogen atoms of the ethyl group and benzene (B151609) ring would exhibit positive potential. This analysis helps predict sites for intermolecular interactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.83 |

Theoretical Modeling of Reaction Mechanisms and Kinetics

Theoretical modeling allows for the in-depth exploration of reaction pathways, providing a dynamic picture of how chemical transformations occur. By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can construct detailed energy profiles that explain reaction outcomes.

Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of transition states for reactions involving chiral sulfoxides. rsc.orgdiva-portal.org

For example, in the asymmetric oxidation of ethyl phenyl sulfide, theoretical models can map the potential energy surface for the approach of an oxidant to the sulfur atom. This involves calculating the energy profiles for different reaction pathways, allowing researchers to identify the most favorable mechanism. Analysis of the transition state structure reveals the key interactions that stabilize it and lead to product formation.

Computational chemistry is particularly valuable for explaining and predicting the stereoselectivity of reactions. For chiral molecules like this compound, reactions often proceed through diastereomeric transition states that lead to different stereoisomeric products. The observed stereoselectivity is determined by the energy difference between these competing transition states.

Theoretical studies on the asymmetric synthesis of sulfoxides have successfully rationalized high enantioselectivities by calculating the energies of the transition states leading to the (R) and (S) enantiomers. A significant energy difference between these two transition states indicates that one pathway is strongly favored, resulting in a high enantiomeric excess of one product. rsc.org DFT calculations have also been used to demonstrate intrinsic energy differences between diastereomers, explaining why one may be preferentially formed. researchgate.net Furthermore, computational models can quantify the energy barrier for the pyramidal inversion of the sulfur center, confirming the configurational stability of chiral sulfoxides under specific conditions. rsc.org

Advanced Computational Chemistry Methodologies

The application of sophisticated computational techniques is crucial for understanding the behavior of this compound. These methods allow for the simulation of its chemical environment and dynamics, providing a detailed picture of its structure-property relationships.

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) calculations serve as a powerful tool for studying reactions and properties of molecules in complex environments, such as in solution or within an enzyme's active site. This hybrid method treats a small, chemically significant region of the system with high-accuracy quantum mechanics (QM), while the larger, surrounding environment is described using computationally less expensive molecular mechanics (MM) force fields.

For a molecule like this compound, the QM region would typically include the chiral sulfoxide group and the adjacent atoms of the ethyl and phenyl groups. This allows for an accurate description of the electronic structure, bond breaking/formation, and stereochemistry at the chiral sulfur center. The MM region would encompass the rest of the molecule and any surrounding solvent or catalyst molecules.

Research Applications:

Enantioselective Synthesis: QM/MM approaches have been successfully used to elucidate the mechanisms of enantioselective oxidation of prochiral sulfides to form chiral sulfoxides. rsc.org By modeling the transition states of the oxidation reaction, researchers can calculate the energy differences that lead to the preferential formation of one enantiomer, such as the (R)-enantiomer, over the other. rsc.org Analysis of these computational results can provide a rational explanation for experimentally observed enantioselectivity. rsc.org

Stereoselectivity in Reactions: In studies of related chiral sulfoxides, QM/MM calculations have helped to understand the high stereoselectivity observed in reactions involving hemeproteins. These analyses can correlate the reactivity with specific substrate poses adopted within an active site. acs.org

Inversion Barriers: The optical stability of chiral sulfoxides is a key property. QM/MM methods can be used to locate the planar transition state for the inversion between enantiomers and calculate the associated energy barrier. High inversion barriers, often in the range of 38-41 kcal/mol for typical sulfoxides, confirm their conformational stability at room temperature. rsc.orgillinois.edu

Below is a table summarizing a typical QM/MM setup for studying a reaction involving a chiral sulfoxide.

| Component | Description | Example Level of Theory/Force Field | Rationale |

| QM Region | The core atoms where bond changes or key electronic effects occur (e.g., the sulfoxide group, oxidant, and catalyst). | Density Functional Theory (DFT) with a functional like B3LYP. | Provides a good balance of accuracy and computational cost for electronic structure and reaction energies. |

| MM Region | The surrounding environment (e.g., solvent molecules, parts of a catalyst support). | AMBER, CHARMM, or OPLS force fields. | Efficiently models the steric and electrostatic influence of the larger system. |

| Boundary | The interface between the QM and MM regions. | Link atoms (e.g., hydrogen atoms) or frozen orbitals. | Saturates the valency of the QM region where covalent bonds are cut. |

Quantum computing is an emerging field with the potential to revolutionize molecular modeling by solving the Schrödinger equation with greater accuracy than classical computers for complex systems. ahb-lab.com For molecules like this compound, the aromatic phenyl group presents a system with a complex electronic structure due to its delocalized π-electrons. acs.org While still in development, quantum algorithms are being designed to tackle these challenging chemical problems.

Two prominent hybrid quantum-classical algorithms are:

Variational Quantum Eigensolver (VQE): This algorithm uses a quantum computer to prepare a trial wavefunction and measure its energy, while a classical computer optimizes the parameters of the wavefunction to find the lowest energy state (the ground state). acs.orgarxiv.orgresearchgate.net

Quantum Phase Estimation (QPE): QPE is capable of calculating the energy eigenvalues of a molecular Hamiltonian to a high degree of accuracy and is expected to be a key application for fault-tolerant quantum computers. acs.org

Research Focus on Aromatic Systems:

Much of the current research in quantum computing for chemistry focuses on benchmark molecules like benzene to develop and validate new methods. acs.org These studies are directly relevant to this compound due to its phenyl substituent. Researchers are working to:

Calculate the ground and excited state energies of aromatic molecules with high precision. acs.org

Develop workflows that can be applied to practical, industrially relevant molecules.

Create hybrid algorithms that partition a molecule into an "active space" (e.g., the π-system of the benzene ring) to be treated on a quantum computer, and an "inactive space" handled by classical methods, making the problem more tractable. chembites.org

The table below outlines the conceptual application of these quantum algorithms to a molecule containing an aromatic ring.

| Algorithm | Objective | Quantum Task | Classical Task |

| VQE | Find the ground state energy of the molecule. | Prepare a parameterized quantum state (ansatz) and measure the Hamiltonian expectation value. | Optimize the parameters of the ansatz to minimize the measured energy. |

| QPE | Calculate precise energy levels (ground and excited states). | Coherently evolve a trial state under the molecular Hamiltonian and perform a quantum Fourier transform. | Process the measurement outcomes to determine the energy (phase). |

These quantum approaches promise to provide exceptionally accurate calculations of molecular properties, which are currently beyond the reach of classical computers for larger, strongly correlated systems. ahb-lab.comcapes.gov.br

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule's properties can be influenced by the relative orientations of the ethyl and phenyl groups around the chiral sulfur atom, which are governed by rotations around the C-S and S-C bonds.

In an MD simulation, the forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are integrated to simulate the system's evolution. acs.org This generates a trajectory of atomic positions and velocities, providing a dynamic picture of the molecule's behavior in a given environment, such as in an aqueous solution. rsc.org

Key Research Findings from MD:

Conformational Preferences: MD simulations can reveal the most stable or populated conformations of a molecule in solution by analyzing the potential energy surface and dihedral angle distributions. researchgate.net

Solvent Effects: The surrounding solvent can significantly influence conformational preferences. MD explicitly models solvent molecules, capturing effects like hydrogen bonding and steric hindrance that can favor certain conformations over others. rsc.org

Enhanced Sampling: For complex energy landscapes with high barriers between states, standard MD may not adequately sample all relevant conformations. Enhanced sampling techniques, such as Replica Exchange MD (ReMD) or accelerated MD (aMD), can be employed to overcome these barriers and achieve a more comprehensive exploration of the conformational space. mdpi.comelifesciences.org

A typical setup for an MD simulation to study the conformational dynamics of an organic molecule is detailed in the table below.

| Parameter | Description | Example Choice |

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | GROMOS, AMBER, CHARMM, OPLS-AA |

| Solvent Model | A model representing the solvent molecules. | TIP3P, SPC/E (for water) |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Simulation Time | The duration of the simulation, which must be long enough to sample the conformational transitions of interest. | Nanoseconds (ns) to microseconds (μs) |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run. | 1 bar |

By analyzing the resulting trajectories, researchers can gain detailed insights into the dynamic behavior of this compound, which is fundamental to understanding its interactions and reactivity. figshare.com

Advanced Spectroscopic Characterization Methodologies for R Ethylsulfinyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure in solution. For chiral compounds like (R)-(Ethylsulfinyl)benzene, NMR provides not only information about the connectivity of atoms but also crucial insights into the stereochemical environment.

High-Resolution ¹H NMR, ¹³C NMR, and DEPT Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon and proton frameworks of a molecule. In this compound, the aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet in the ¹H NMR spectrum due to their distinct chemical environments. The ethyl group protons also give rise to characteristic signals, with the methylene (B1212753) (CH₂) protons being diastereotopic due to the adjacent chiral sulfoxide (B87167) group, often resulting in a more complex splitting pattern than a simple quartet.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum will show distinct signals for the aromatic carbons and the two carbons of the ethyl group. The chemical shifts of these carbons are influenced by the electronegativity of the sulfur and oxygen atoms and the magnetic anisotropy of the benzene ring.

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.orglibretexts.org A DEPT-135 experiment, for instance, will show CH₃ and CH signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. libretexts.orglibretexts.org This technique is invaluable for confirming the assignments made from the standard ¹³C NMR spectrum.

| Carbon Type | ¹³C NMR Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| Aromatic CH | ~125-130 | Positive | Positive |

| Aromatic C (ipso) | ~145 | Absent | Absent |

| Methylene (CH₂) | ~55-65 | Negative | Absent |

| Methyl (CH₃) | ~10-15 | Positive | Absent |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Computational Prediction of NMR Chemical Shifts for Configurational Confirmation

In recent years, computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly important in confirming the stereochemical assignment of molecules. nih.gov By calculating the theoretical NMR chemical shifts for a proposed structure, a direct comparison can be made with the experimental data. A strong correlation between the calculated and experimental shifts provides a high degree of confidence in the assigned configuration. nih.govnih.gov This approach is particularly useful for complex molecules where empirical interpretation of the spectra can be challenging.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Experimental and Theoretical Correlation of Vibrational Frequencies

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of the benzene ring, the C-H bonds of the ethyl group, and the S=O sulfoxide group. The S=O stretching vibration is particularly noteworthy, typically appearing in the region of 1030-1070 cm⁻¹. The exact frequency of this band can be sensitive to the electronic environment and conformation of the molecule. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. docbrown.info The "fingerprint" region of the IR spectrum, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of bands that is unique to the molecule and highly sensitive to its structure. docbrown.info

Theoretical calculations of vibrational frequencies, often performed using DFT methods, can be used to assign the experimentally observed bands to specific vibrational modes. nih.gov By comparing the calculated and experimental spectra, a detailed understanding of the molecule's vibrational behavior can be achieved.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| S=O | Stretching | 1030 - 1070 |

| C-H (Aromatic) | Out-of-plane bending | 690 - 900 |

Computational Tools for Interpretive Analysis of IR Spectra

Computational software packages play a crucial role in the interpretation of IR spectra. These programs can visualize the atomic motions associated with each calculated vibrational mode, aiding in their assignment. Furthermore, computational methods can help to distinguish between different possible conformations of the molecule by predicting their respective IR spectra. This synergy between experimental and computational approaches provides a powerful tool for structural elucidation. nih.gov

X-ray Crystallography for Absolute Configuration Determination

While NMR and vibrational spectroscopy provide detailed structural information, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule in the solid state. researchgate.neted.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which is the slight difference in scattering intensity when the X-ray wavelength is near an absorption edge of an atom in the crystal. mit.edu For organic molecules containing only light atoms like carbon, hydrogen, and oxygen, this effect can be very weak. However, the presence of a heavier atom like sulfur in this compound enhances the anomalous scattering effect, making the determination of the absolute configuration more reliable. mit.edu The analysis of the diffraction data, often quantified by the Flack parameter, allows for the definitive assignment of the (R) or (S) configuration at the chiral sulfur center. researchgate.neted.ac.uk In cases where obtaining a suitable single crystal of the analyte is difficult, co-crystallization with a known chiral molecule can be employed to facilitate the crystallographic analysis and determine the absolute configuration. nih.gov

Chiral Analysis Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess for this compound is primarily achieved through three powerful analytical techniques: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of chiral solvating or derivatizing agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a cornerstone for the enantioselective analysis of sulfoxides. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven to be highly effective for resolving racemic mixtures of sulfoxides. nih.gov

Table 1: Representative HPLC Conditions for Chiral Sulfoxide Separation

| Parameter | Value |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane (B92381)/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: This data is representative for chiral sulfoxides and specific retention times for this compound may vary.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like (Ethylsulfinyl)benzene, chiral Gas Chromatography (GC) offers a high-resolution alternative for enantiomeric separation. This method employs a capillary column coated with a chiral stationary phase, most commonly a derivative of cyclodextrin (B1172386). psu.edu These cyclodextrin-based CSPs, such as those found in Chiraldex columns, create a chiral cavity into which the enantiomers can include, leading to differential retention based on the stability of the diastereomeric host-guest complexes.

A study on the separation of 17 different chiral sulfoxides using four different derivatized cyclodextrin CSPs (G-TA, G-BP, G-PN, and B-DM) highlighted the versatility of this technique. psu.edu The enantioselectivity was found to be dependent on the specific cyclodextrin derivative and the structure of the sulfoxide. For example, the separation of methyl phenyl sulfoxide enantiomers was successfully achieved, demonstrating the potential for baseline separation of similar alkyl phenyl sulfoxides. psu.edu

Table 2: Common Chiral GC Columns for Sulfoxide Separation

| Chiral Stationary Phase | Description |

|---|---|

| Chiraldex G-TA | Trifluoroacetyl-gamma-cyclodextrin |

| Chiraldex G-BP | Butyryl-gamma-cyclodextrin |

| Chiraldex G-PN | Propionyl-gamma-cyclodextrin |

| Chiraldex B-DM | 2,6-di-O-methyl-beta-cyclodextrin |

Note: The choice of column and temperature program is crucial for achieving optimal separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, a powerful tool for structural elucidation, can also be adapted for the determination of enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, the use of a chiral auxiliary is necessary. This can be achieved through two main approaches: chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction leads to a difference in the chemical shifts (chemical shift nonequivalence, ΔΔδ) of corresponding protons or other nuclei in the two enantiomers, allowing for their distinct signals in the NMR spectrum. The enantiomeric excess can then be determined by integrating the signals of the separated enantiomers. nih.govnih.gov

For sulfoxides, various CSAs have been developed. While specific data for this compound with a particular CSA is not detailed in the provided results, the principle remains the same. The magnitude of the chemical shift nonequivalence depends on the nature of the CSA, the analyte, the solvent, and the temperature.

Chiral Derivatizing Agents (CDAs): In this approach, the enantiomers of the analyte are reacted with a chiral derivatizing agent to form stable diastereomers. These diastereomers have distinct NMR spectra, and the enantiomeric excess of the original analyte can be determined from the integration of the signals of the resulting diastereomers. (S)-(-)-Camphorsulfonyl chloride is an example of a CDA that can be used to derivatize chiral alcohols, a class of compounds for which this technique is well-established. fordham.edu While more involved due to the need for a chemical reaction, this method can provide excellent resolution of the diastereomeric signals.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-(Ethylsulfinyl)benzene |

| Methyl phenyl sulfoxide |

| (S)-(-)-Camphorsulfonyl chloride |

| Hexane |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes to Chiral Sulfinyl Compounds

The demand for enantiomerically pure sulfoxides, including (R)-(Ethylsulfinyl)benzene, has spurred the development of more sustainable and efficient synthetic methods, moving away from classical approaches that often involve stoichiometric and hazardous reagents. unimi.it Future research is increasingly focused on biocatalysis and the use of green catalysts to improve the environmental footprint of chiral sulfoxide (B87167) synthesis.

Biocatalytic Approaches: The use of enzymes, such as monooxygenases and sulfoxide reductases, offers a highly selective and environmentally benign route to chiral sulfoxides. researchgate.netgoogle.com Biocatalytic oxidation of prochiral sulfides using whole-cell systems or isolated enzymes can provide high enantiomeric excess (e.e.) under mild reaction conditions. researchgate.net For instance, the oxidation of ethyl phenyl sulfide (B99878) to this compound can be achieved with high enantioselectivity using engineered enzymes. Future work will likely focus on expanding the substrate scope of these enzymes and improving their stability and reusability for industrial-scale production. Dynamic kinetic resolution, combining enzymatic resolution with in-situ racemization of the undesired enantiomer, is another promising strategy to achieve theoretical yields of 100% of the desired (R)-enantiomer.

Green Catalytic Oxidations: Research is also directed towards the development of heterogeneous and recyclable catalysts for the asymmetric oxidation of sulfides. rsc.org These catalysts, often based on transition metals supported on materials like silica (B1680970) or magnetic nanoparticles, offer advantages in terms of ease of separation and reuse. The use of environmentally friendly oxidants, such as hydrogen peroxide or even molecular oxygen, is a key aspect of this research, aiming to minimize the generation of toxic byproducts. rsc.org The development of metal-free organocatalysts for asymmetric sulfoxidation also represents a significant and growing area of interest. nih.gov

Table 1: Comparison of Synthetic Routes to Chiral Sulfoxides

| Method | Catalyst/Reagent | Oxidant | Advantages | Challenges |

|---|---|---|---|---|

| Biocatalysis | Monooxygenase/Sulfoxide Reductase | O₂, H₂O₂ | High enantioselectivity, Mild conditions, Environmentally benign | Enzyme stability and substrate scope |

| Green Catalysis | Heterogeneous metal complexes | H₂O₂, Air | Catalyst recyclability, Use of green oxidants | Metal leaching, Catalyst deactivation |

| Organocatalysis | Chiral organic molecules | Various | Metal-free, High enantioselectivity | Catalyst loading, Substrate scope |

Exploration of New Catalytic Applications for this compound Derivatives

Beyond its role as a chiral auxiliary, the sulfinyl group in this compound can be incorporated into ligands for transition metal-catalyzed reactions and as a key component of organocatalysts. Future research will undoubtedly uncover new catalytic applications for derivatives of this compound, expanding their role in asymmetric synthesis.

The development of novel chiral ligands containing the ethylsulfinylphenyl moiety is a promising avenue. These ligands can be employed in a variety of asymmetric transformations, such as C-C bond formations, hydrogenations, and cross-coupling reactions. The stereoelectronic properties of the sulfinyl group can be fine-tuned by modifying the substituents on the benzene (B151609) ring, allowing for the optimization of catalyst performance for specific reactions.

Furthermore, this compound derivatives are being explored as organocatalysts. The ability of the sulfinyl group to act as a hydrogen bond donor and acceptor, combined with its inherent chirality, makes it a valuable motif in the design of new organocatalytic systems for a range of enantioselective transformations.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is becoming increasingly crucial for the rational design of new catalysts and chiral auxiliaries based on this compound. researchgate.net Density Functional Theory (DFT) calculations are powerful tools for understanding the mechanism of sulfoxide-mediated reactions and for predicting the stereochemical outcome of new transformations. researchgate.net

Future research will leverage computational methods to:

Design novel catalysts: By modeling the transition states of catalytic cycles, researchers can design new ligands and organocatalysts with improved activity and selectivity. researchgate.net

Predict chiroptical properties: Computational tools can be used to predict the circular dichroism (CD) spectra of chiral sulfoxides, aiding in the determination of their absolute configuration.

Understand reaction mechanisms: DFT calculations can provide detailed insights into the role of the sulfinyl group in directing stereoselectivity, facilitating the development of more efficient and selective reactions. researchgate.net

This integrated approach will accelerate the discovery of new applications for this compound and its derivatives by reducing the amount of trial-and-error experimentation required.

Table 2: Computational Tools in the Study of Chiral Sulfoxides

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Mechanism studies, Catalyst design | Transition state energies, Reaction pathways, Stereochemical models |

| Time-Dependent DFT (TD-DFT) | Prediction of CD spectra | Chiroptical properties, Absolute configuration |

| Molecular Dynamics (MD) | Conformational analysis | Dynamic behavior of sulfoxide-containing molecules in solution |

Expansion of Asymmetric Synthesis Scope with Sulfinyl Auxiliaries in Complex Molecule Synthesis

This compound and its analogs have proven to be highly effective chiral auxiliaries in a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.govacs.org A key future direction is the application of these auxiliaries in the synthesis of increasingly complex and biologically active molecules, such as natural products and pharmaceuticals. nih.gov

The development of novel methodologies that utilize the (R)-ethylsulfinylphenyl group to control stereochemistry in key bond-forming reactions will be a major focus. This includes the design of cascade reactions where multiple stereocenters are set in a single synthetic operation, guided by the chiral sulfinyl auxiliary. The robustness and predictable stereodirecting ability of the sulfinyl group make it an ideal tool for such complex synthetic endeavors.

Moreover, research will aim to develop milder and more efficient methods for the introduction and removal of the ethylsulfinylphenyl auxiliary, further enhancing its practicality in multi-step syntheses. The ability to recycle the chiral auxiliary is also a key consideration for developing sustainable and cost-effective synthetic routes to valuable chiral molecules. researchgate.net

Table 3: Application of Sulfinyl Auxiliaries in Complex Synthesis

| Reaction Type | Role of Sulfinyl Auxiliary | Example of Complex Target |

|---|---|---|

| Aldol Reaction | Diastereoselective control of C-C bond formation | Polyketide natural products |

| Michael Addition | Enantioselective formation of C-C and C-X bonds | Amino acids, Alkaloids |

| Diels-Alder Reaction | Control of facial selectivity in cycloaddition | Terpenoids, Steroids |

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing (R)-(Ethylsulfinyl)benzene with high enantiomeric purity?

- Methodological Answer : High enantiomeric excess (ee) can be achieved via enzymatic oxidation of ethyl phenyl sulfide using Rhodococcus strains or engineered oxidoreductases. For example, Yang et al. (2007) reported ee values >99% using stereoselective enzymes under mild conditions (pH 7.0–8.0, 25–30°C) . Key steps include:

-

Substrate preparation : Ethyl phenyl sulfide dissolved in a polar aprotic solvent (e.g., acetonitrile).

-

Catalytic conditions : Enzyme-to-substrate ratio of 1:10, with NADPH cofactor recycling.

-

Purification : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate the (R)-enantiomer.

Parameter Optimal Range Impact on ee Temperature 25–30°C <1% ee loss pH 7.0–8.0 Stability Enzyme loading 10% (w/w) Yield >90%

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare H and C spectra with reference data (e.g., δ~7.5 ppm for aromatic protons, δ~50 ppm for sulfinyl carbon) .

- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol = 90:10) to verify enantiopurity .

- Mass Spectrometry : ESI-MS in positive mode for [M+H] peak at m/z 154.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: ~0.1 mmHg at 25°C) .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-reference NMR and IR spectra from multiple databases (e.g., SciFinder, Reaxys) and replicate experiments under standardized conditions (25°C, CDCl solvent) .

- Error Analysis : Quantify solvent-induced shifts (±0.05 ppm for H) and instrument calibration errors .

Q. What experimental design considerations are critical for maintaining enantiopurity during derivatization reactions?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent racemization via oxidation.

- Temperature Control : Avoid exceeding 40°C to minimize thermal racemization .

- Chiral Auxiliaries : Use (R)-BINOL or proline-based catalysts to preserve configuration during coupling reactions .

Q. How can researchers optimize reaction conditions for scaling up this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary enzyme concentration (5–15% w/w), pH (6.5–8.5), and agitation rate (100–300 rpm) to identify optimal yield-ee trade-offs .

- Kinetic Modeling : Fit time-course data to a Michaelis-Menten model to predict substrate depletion and product formation .

Data Reliability and Reproducibility

Q. What strategies ensure the reproducibility of chiral HPLC results across different labs?

- Methodological Answer :

- Column Calibration : Use certified reference standards (e.g., (R)- and (S)-enantiomers) to validate retention times .

- Mobile Phase : Standardize solvent ratios (±1% variance) and degassing protocols to avoid baseline noise .

Q. How should researchers address discrepancies in toxicological data for sulfoxide compounds?

- Methodological Answer :

- Meta-Analysis : Aggregate LD values from ATSDR/NTP reports and apply QSAR models to predict acute toxicity .

- In Vitro Validation : Use HepG2 cell assays to compare oxidative stress responses (e.g., ROS levels) across studies .

Ethical and Regulatory Compliance

Q. What ethical guidelines apply to sharing spectroscopic data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.